2-(6-Nitrohexyl)isoindoline-1,3-dione
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Overview
Description
2-(6-Nitrohexyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitrohexyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions in a suitable solvent such as toluene . The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitrohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives with enhanced properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized isoindoline-1,3-dione compounds .
Scientific Research Applications
2-(6-Nitrohexyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiepileptic and antipsychotic drugs
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Isoindoline-1,3-dione derivatives are used in the development of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 2-(6-Nitrohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindoline-1,3-dione: These derivatives exhibit a range of biological activities and are used in various therapeutic applications
Uniqueness
2-(6-Nitrohexyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(6-nitrohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O4/c17-13-11-7-3-4-8-12(11)14(18)15(13)9-5-1-2-6-10-16(19)20/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
UZSOOOPMCWCGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
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